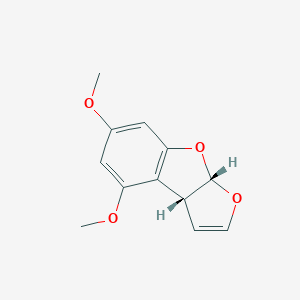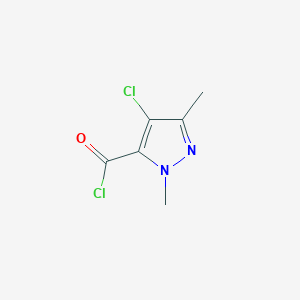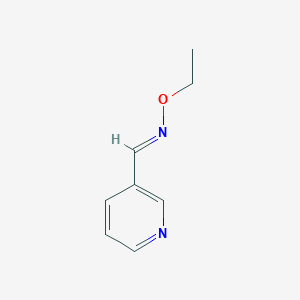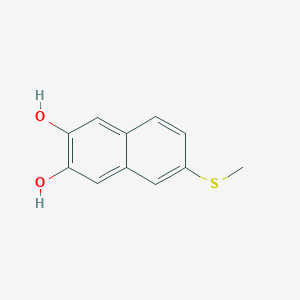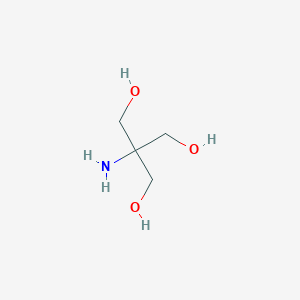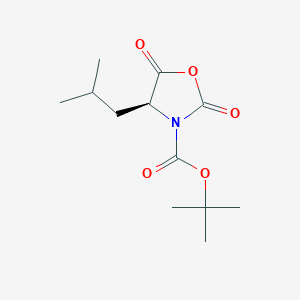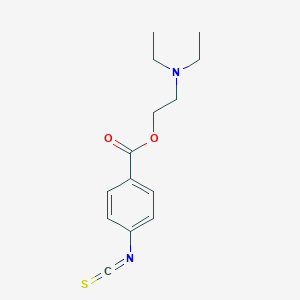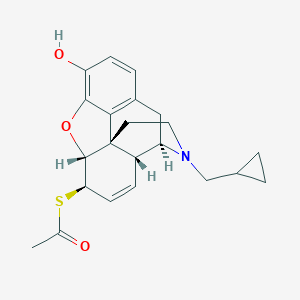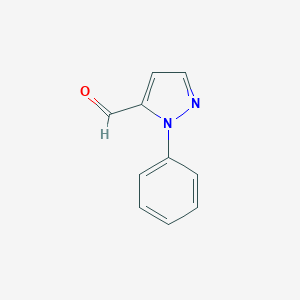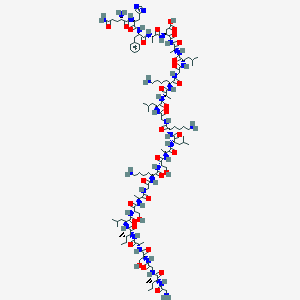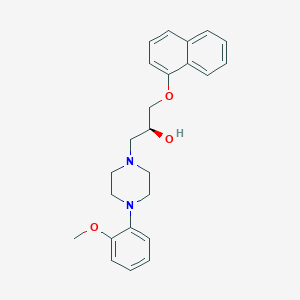
Naftopidil, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naftopidil, (S)- is a selective alpha-1 adrenergic receptor antagonist that is used in the treatment of benign prostatic hyperplasia (BPH). This compound has been found to have potential therapeutic applications in other areas of medicine as well. In
Applications De Recherche Scientifique
Naftopidil, (S)- has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been found to be effective in the treatment of Naftopidil, (S)-, hypertension, and other cardiovascular diseases. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease.
Mécanisme D'action
Naftopidil, (S)- exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors. This results in the relaxation of smooth muscle in the prostate gland, leading to a reduction in the symptoms of Naftopidil, (S)-. It also leads to vasodilation, which decreases blood pressure and improves blood flow to the brain.
Effets Biochimiques Et Physiologiques
Naftopidil, (S)- has been shown to have a number of biochemical and physiological effects. It has been found to decrease the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. It also increases the activity of the parasympathetic nervous system, which is responsible for the "rest and digest" response. This leads to a decrease in heart rate and blood pressure, and an increase in gastrointestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Naftopidil, (S)- for lab experiments is its selectivity for alpha-1 adrenergic receptors. This allows researchers to study the effects of blocking these receptors without affecting other signaling pathways. However, one limitation of using Naftopidil, (S)- in lab experiments is its relatively low potency compared to other alpha-1 adrenergic receptor antagonists.
Orientations Futures
There are several potential future directions for research on Naftopidil, (S)-. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to explore the full range of biochemical and physiological effects of Naftopidil, (S)-, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, Naftopidil, (S)- is a selective alpha-1 adrenergic receptor antagonist that has potential therapeutic applications in a variety of areas of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for research on Naftopidil, (S)-, and further research is needed to fully explore its potential therapeutic benefits.
Méthodes De Synthèse
Naftopidil, (S)- is synthesized using a multi-step process that involves the reaction of 2-naphthol with a variety of reagents. The final product is purified using column chromatography to obtain a high degree of purity.
Propriétés
Numéro CAS |
127931-16-2 |
|---|---|
Nom du produit |
Naftopidil, (S)- |
Formule moléculaire |
C24H28N2O3 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m0/s1 |
Clé InChI |
HRRBJVNMSRJFHQ-FQEVSTJZSA-N |
SMILES isomérique |
COC1=CC=CC=C1N2CCN(CC2)C[C@@H](COC3=CC=CC4=CC=CC=C43)O |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



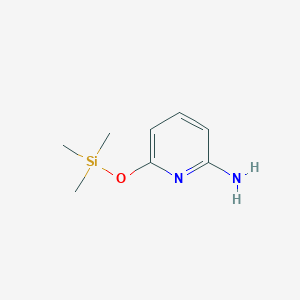

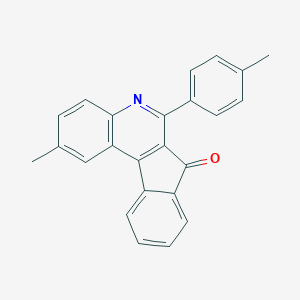
![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)
